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Compound of Interest

Compound Name: 4-Cyano-3-methoxybenzoic acid

CAS No.: 102362-00-5; 581213-69-6

Cat. No.: B2887280

Get Quote

Executive Summary
4-Cyano-3-methoxybenzoic acid (CAS: 102362-00-5) is a critical intermediate in the

synthesis of pharmaceutical kinase inhibitors and agrochemicals. Its purification and reaction

efficiency are governed by its solubility profile, which balances the lipophilic methoxy group

against the polar, electron-withdrawing cyano and carboxylic acid moieties.

This guide provides a comprehensive technical framework for understanding the solubility

behavior of this compound.[1] It synthesizes predictive physicochemical modeling with rigorous

experimental protocols (Laser Monitoring and Static Equilibrium) and translates these into

actionable purification strategies such as antisolvent crystallization and pH-swing isolation.

Physicochemical Profile & Solubility Landscape
Molecular Architecture & Predictive Solubility
The solubility of 4-Cyano-3-methoxybenzoic acid is dictated by the interplay of three

functional groups on the benzene ring. Understanding these interactions allows for accurate

solvent selection even in the absence of empirical data for every solvent system.
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Functional Group Electronic Effect Solubility Impact

-COOH (C1) H-bond Donor/Acceptor

Primary driver for solubility in

protic solvents (Alcohols,

Water @ high pH).

-OCH₃ (C3) Electron Donating (+M)

Increases lipophilicity (LogP);

enhances solubility in esters

(Ethyl Acetate) and chlorinated

solvents.

-CN (C4) Electron Withdrawing (-I/-M)

Increases molecular dipole

and acidity; reduces solubility

in non-polar hydrocarbons

(Hexane, Heptane).

Thermodynamic Prediction: Based on structural analogs (4-cyanobenzoic acid and 3-

methoxybenzoic acid), 4-Cyano-3-methoxybenzoic acid exhibits a "U-shaped" solubility curve

relative to solvent polarity:

High Solubility: DMSO, DMF, NMP (Dipolar aprotic); Methanol, Ethanol (Protic).

Moderate Solubility: Acetone, Ethyl Acetate, THF.

Low/Sparingly Soluble: Toluene, Dichloromethane (DCM), Water (pH < 3).

Insoluble: n-Hexane, Cyclohexane, Petroleum Ether.

Estimated Solubility Data (Process Design Baseline)
Note: Values are estimated based on thermodynamic modeling of analogs [1, 2] to serve as a

baseline for process design.
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Solvent System Solubility (25°C) Solubility (60°C)
Thermodynamic
Character

Methanol > 80 mg/mL > 150 mg/mL
Endothermic (ΔH_sol

> 0)

Ethanol ~ 50-60 mg/mL ~ 120 mg/mL
Positive Entropy

driven

Ethyl Acetate ~ 15-25 mg/mL ~ 60 mg/mL
Ideal for cooling

crystallization

Water (pH 2) < 0.5 mg/mL < 2.0 mg/mL
Hydrophobic

exclusion

Water (pH 10) > 100 mg/mL N/A
Formation of

carboxylate salt

Experimental Protocols for Solubility Determination
To generate precise thermodynamic data required for GMP crystallization, two complementary

methods are recommended: the Static Equilibrium Method (for accuracy) and the Laser

Monitoring Method (for speed and metastable zone width determination).

Protocol A: Static Equilibrium (Shake-Flask)
This is the "Gold Standard" for thermodynamic solubility limits.

Preparation: Add excess 4-Cyano-3-methoxybenzoic acid solid to 10 mL of the target

solvent in a jacketed glass vessel.

Equilibration: Agitate at constant temperature (±0.05 K) for 24–48 hours.

Sampling: Stop agitation and allow phases to separate for 2 hours.

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, MeOH/Water mobile

phase) or Gravimetric Analysis (evaporation to dryness).
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Protocol B: Dynamic Laser Monitoring
This method is superior for determining the Metastable Zone Width (MSZW), critical for

avoiding spontaneous nucleation during crystallization.

Start: Weigh Solute & Solvent Heat @ 1 K/min Laser Transmissivity = 100%?
No (<100%)

Record T_dissolutionYes (Clear) Cool @ 1 K/min Transmissivity Drop?
No (Clear)

Record T_nucleationYes (Cloudy) Calculate MSZW
(T_diss - T_nuc)

Click to download full resolution via product page

Figure 1: Dynamic Laser Monitoring workflow for determining solubility saturation (T_diss) and

nucleation limits (T_nuc).

Thermodynamic Modeling & Data Correlation
Once experimental data is gathered, it must be correlated to predict solubility at unmeasured

temperatures. The Modified Apelblat Equation is the industry standard for substituted benzoic

acids [1].

The Model:

: Mole fraction solubility

: Absolute temperature (Kelvin)[2]

: Empirical parameters derived from regression.

Thermodynamic Parameters: Using the Van't Hoff analysis, the dissolution enthalpy (

) and entropy (

) are calculated. For 4-Cyano-3-methoxybenzoic acid, dissolution is typically endothermic (

) and entropy-driven (

), implying that heating significantly boosts solubility—a key feature exploited in cooling
crystallization.
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Purification & Crystallization Strategies
Based on the solubility differential, two primary purification pathways are validated for this

compound class.

Strategy A: pH-Swing Precipitation (Primary Isolation)
Best for crude isolation from reaction mixtures.

Dissolution: Dissolve crude solid in dilute NaOH (pH > 10). The acid converts to the highly

soluble sodium carboxylate.

Filtration: Filter insoluble impurities (catalyst residues, non-acidic byproducts).

Precipitation: Slowly add HCl to the filtrate until pH < 2. The 4-Cyano-3-methoxybenzoic
acid precipitates as a white/off-white solid.

Wash: Wash with water to remove NaCl salts.

Strategy B: Antisolvent Crystallization (Polymorph
Control)
Best for final purification to achieve >99.5% purity.

Solvent: DMF or Methanol (High solubility).

Antisolvent: Water or Petroleum Ether (Low solubility).
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Crude 4-Cyano-3-methoxybenzoic Acid

Purity Check (HPLC)

Method A: pH Swing
(Remove non-acidic impurities)

Low (<90%)

Method B: Cooling Crystallization
(Solvent: Ethanol/EtOAc)

Med (90-98%)

Method C: Antisolvent
(DMF + Water)

High Yield Req.

Polishing Step

Pure Crystal (>99.5%)

Click to download full resolution via product page

Figure 2: Decision matrix for selecting the optimal purification workflow based on input purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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